molecular formula C9H9ClN4O2S B2625303 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride CAS No. 1291488-52-2

4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride

Cat. No.: B2625303
CAS No.: 1291488-52-2
M. Wt: 272.71
InChI Key: ZVRDJWKUBSLMFY-UHFFFAOYSA-N
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Description

4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. This compound, in particular, is characterized by the presence of a tetrazole ring attached to a benzene sulfonyl chloride group, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment to Benzene Sulfonyl Chloride: The synthesized tetrazole derivative is then reacted with benzene sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This results in the formation of stable sulfonamide, sulfonate ester, and sulfonothioate linkages . The tetrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(1-ethyltetrazol-5-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2S/c1-2-14-9(11-12-13-14)7-3-5-8(6-4-7)17(10,15)16/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRDJWKUBSLMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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